molecular formula C8H13NO B1432537 5-Methyl-6-azaspiro[3.4]octan-7-one CAS No. 1536763-23-1

5-Methyl-6-azaspiro[3.4]octan-7-one

Cat. No.: B1432537
CAS No.: 1536763-23-1
M. Wt: 139.19 g/mol
InChI Key: TWSAKLVRXOJXBQ-UHFFFAOYSA-N
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Description

5-Methyl-6-azaspiro[3.4]octan-7-one is a spirocyclic compound featuring a nitrogen atom at position 6 and a ketone group at position 7 within a bicyclic framework. Spirocyclic compounds like this are pivotal in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive molecules. For example, spiro[3.4]octan-7-one derivatives are explored as α4β2 nicotinic acetylcholine receptor agonists, targeting cognitive deficits in neurological disorders . The methyl substituent at position 5 likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

CAS No.

1536763-23-1

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

5-methyl-6-azaspiro[3.4]octan-7-one

InChI

InChI=1S/C8H13NO/c1-6-8(3-2-4-8)5-7(10)9-6/h6H,2-5H2,1H3,(H,9,10)

InChI Key

TWSAKLVRXOJXBQ-UHFFFAOYSA-N

SMILES

CC1C2(CCC2)CC(=O)N1

Canonical SMILES

CC1C2(CCC2)CC(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related spirocyclic compounds and their properties:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Applications References
5-Methyl-6-azaspiro[3.4]octan-7-one 6-azaspiro[3.4]octan-7-one with 5-methyl C₇H₁₁NO ~125.16 (estimated) Potential nicotinic receptor modulation (inferred from analogs)
2-Oxa-6-azaspiro[3.4]octan-7-one 6-azaspiro[3.4]octan-7-one with 2-oxa C₆H₉NO₂ 127.14 Intermediate in anticoagulant synthesis (e.g., edoxaban)
5-Oxa-7-azaspiro[3.4]octan-6-one 7-azaspiro[3.4]octan-6-one with 5-oxa C₆H₉NO₂ 127.14 Research chemical; scaffold for drug discovery
5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one 6-azaspiro[3.4]octan-7-one with iodomethyl C₈H₁₂INO 265.10 Versatile small-molecule scaffold for functionalization
1,4-Dimethyl-6-phenyl-6-azabicyclo[3.2.1]octan-7-one Bicyclo[3.2.1]octane with 6-aza and phenyl C₁₅H₁₉NO 229.32 Catalytic synthesis studies; diastereomeric resolution
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride Triazaspiro with methoxyethyl and methyl C₉H₁₈ClN₃O₂ 235.72 Pharmaceutical intermediate (specific use undisclosed)

Structural and Functional Differences

  • Heteroatom Positioning : The substitution of oxygen (e.g., 2-oxa or 5-oxa) versus nitrogen alters electronic properties and hydrogen-bonding capacity. For instance, 2-oxa-6-azaspiro[3.4]octan-7-one is a key intermediate in synthesizing edoxaban, an anticoagulant , whereas nitrogen-rich analogs like 5-methyl-6-azaspiro[3.4]octan-7-one are hypothesized to target neurological receptors .
  • Substituent Effects : The iodomethyl group in 5-(iodomethyl)-6-azaspiro[3.4]octan-7-one introduces a heavy atom, enhancing reactivity for cross-coupling reactions in medicinal chemistry . In contrast, methyl groups improve metabolic stability but reduce polarity.
  • Bicyclic vs. Spirocyclic Frameworks: Bicyclo[3.2.1]octane derivatives (e.g., 1,4-dimethyl-6-phenyl-6-azabicyclo[3.2.1]octan-7-one) exhibit distinct stereochemical challenges during synthesis, as noted in diastereomer resolution studies .

Notes

Storage and Handling : Derivatives like 5-Oxa-7-azaspiro[3.4]octan-6-one require storage at 2–8°C to maintain stability .

Market Trends : The global market for 2-oxa-6-azaspiro[3.4]octan-7-one is projected to grow, driven by demand for anticoagulant intermediates .

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